Vanillylmandelic acid
Overview
Description
Vanillylmandelic acid (VMA) is a chemical intermediate in the synthesis of artificial vanilla flavorings and is an end-stage metabolite of the catecholamines (epinephrine, and norepinephrine). It is produced via intermediary metabolites . VMA is an aromatic ether that is the 3-O-methyl ether of 3,4-dihydroxymandelic acid. It has a role as a human metabolite. It is an aromatic ether, a 2-hydroxy monocarboxylic acid and a member of phenols. It is functionally related to a mandelic acid. It is a conjugate acid of a vanillylmandelate .
Synthesis Analysis
A new digital control microextraction by packed sorbent (MEPS) procedure coupled to liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed to determine VMA in human urine . The condensation of guaiacol and glyoxylic acid at the temperature of the reaction mixture no higher than 30 °С and a mole ratio glyoxylic acid: guaiacol not less than 1: 1.5 is optimal .
Molecular Structure Analysis
The molecular formula of VMA is C9H10O5 . The molecular weight is 198.17 g/mol . The IUPAC name is 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid . The Canonical SMILES is COC1=C(C=CC(=C1)C(C(=O)O)O)O .
Chemical Reactions Analysis
VMA is one of the most important catecholamine metabolites, and it is usually used to aid in diagnosis of pheochromocytoma and paraganglioma . The reaction can be accompanied by the formation of a number of by-products .
Physical And Chemical Properties Analysis
VMA was investigated by various spectroscopic techniques (IR, Raman, UV-Vis, antioxidant decolorization assay and NMR) .
Scientific Research Applications
Urinary Assay Applications :
- VMA can be assayed in urine using liquid chromatography with electrochemical detection. This method is beneficial for its precision and ability to handle direct urine samples (Morrisey & Shihabi, 1979); (Moleman & Borstrok, 1983).
- A densitometric method for measuring VMA in urine has been developed, involving thin-layer chromatographic separation and computer-controlled analysis (Agbaba et al., 1993).
Neuroblastoma Screening :
- VMA testing has been effectively used in mass screening for neuroblastoma in infants. Studies in Japan using the VMA test in early detection showed promising results in improving prognosis in infants with this malignancy (Sawada et al., 1984).
Research on Reperfusion Injury :
- VMA has shown potential in reducing the severity of ventricular tachyarrhythmias and mortality rate during reperfusion in a rat model of myocardial infarction, suggesting its protective effects against reperfusion injury (Kolentinis et al., 2019).
Differentiation in Disease Diagnosis :
- The electrochemical oxidation mechanism of VMA can differentiate it from homovanillic acid (HVA), another catecholamine metabolite, aiding in the diagnosis of diseases like neuroblastoma and phaeochromocytoma (Li et al., 2010).
Development of Novel Extraction Methods :
- New methods like hollow-fibre microextraction combined with voltammetry have been developed for determining VMA in urine, demonstrating its utility in clinical biomarker analysis (Hrdlička et al., 2019).
Psychiatric and Psychological Research :
- Research indicates that sexually abused girls exhibit higher excretion of VMA, among other catecholamine metabolites, which may be valuable in understanding the psychobiology of post-traumatic stress disorder and major depressive disorder (De Bellis et al., 1994).
Safety And Hazards
Future Directions
VMA is an important metabolite of catecholamines that is routinely screened as a tumor marker . It is frequently used in both the clinical diagnosis and pathological study of diseases because of non-invasive and easy urine specimen collection . The development and application of a robust LC–MS/MS method for fast determination of VMA for optimal laboratory testing is essential in clinical laboratories .
properties
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861583 | |
Record name | Vanillylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; Sweet vanilla aroma | |
Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Sparingly soluble (in ethanol) | |
Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Vanillylmandelic acid | |
CAS RN |
55-10-7 | |
Record name | Vanillylmandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanilmandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vanillylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Vanillylmandelic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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